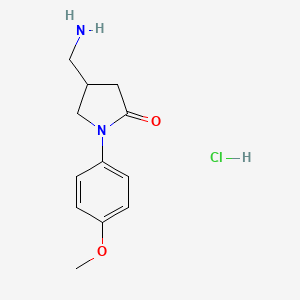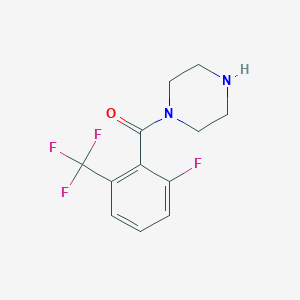
4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an aminomethyl group attached to a pyrrolidin-2-one ring, which is further substituted with a 4-methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Reduction of a nitro compound: Starting with a nitro-substituted pyrrolidin-2-one derivative, the nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon).
Amination reactions: The aminomethyl group can be introduced through amination reactions involving suitable precursors and reagents like Eschenmoser's salt.
Condensation reactions: The pyrrolidin-2-one ring can be formed through condensation reactions between appropriate starting materials, such as amino acids or their derivatives.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the pyrrolidin-2-one ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.
Major Products Formed:
Oxidation products: Corresponding oxo derivatives of the compound.
Reduction products: Reduced forms of the compound, potentially with different functional groups.
Substitution products: Derivatives with substituted groups at specific positions on the molecule.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block in organic synthesis, serving as a precursor for the synthesis of more complex molecules. Biology: Medicine: The compound could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents. Industry: It may find use in the production of specialty chemicals, pharmaceuticals, or as an intermediate in various industrial processes.
Mecanismo De Acción
The exact mechanism of action of 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride depends on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The pathways involved would depend on the nature of these interactions and the biological context.
Comparación Con Compuestos Similares
4-(Aminomethyl)benzoic acid: Similar structure with a benzoic acid core instead of a pyrrolidin-2-one ring.
4-(Aminomethyl)aniline: Contains an aniline group instead of a methoxyphenyl group.
4-(Aminomethyl)pyrrolidin-2-one: Lacks the methoxyphenyl substitution.
Uniqueness: 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride is unique due to its combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-10(3-5-11)14-8-9(7-13)6-12(14)15;/h2-5,9H,6-8,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBGUKDHCAXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2,3,4-Trifluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7966381.png)



![1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene](/img/structure/B7966413.png)

![2',3-Difluoro-5'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7966419.png)
![(1R,4S)-methyl 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B7966435.png)

![Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B7966457.png)
![Benzo[d]isothiazol-4-ol](/img/structure/B7966464.png)

